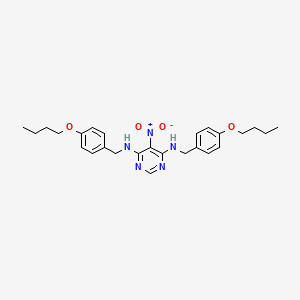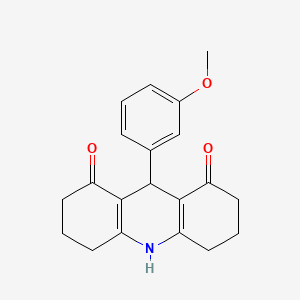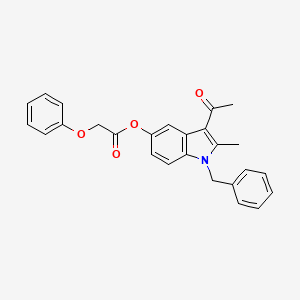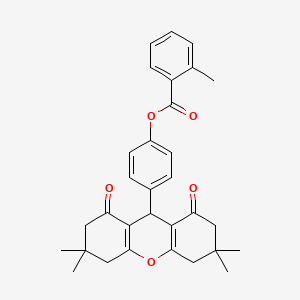
N,N'-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two butoxybenzyl groups attached to the nitrogen atoms of the pyrimidine ring, along with a nitro group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-butoxybenzyl chloride: This is achieved by reacting 4-butoxybenzyl alcohol with thionyl chloride under reflux conditions.
Formation of 4-butoxybenzylamine: The 4-butoxybenzyl chloride is then reacted with ammonia to form 4-butoxybenzylamine.
Synthesis of 5-nitropyrimidine-4,6-diamine: This involves the nitration of pyrimidine-4,6-diamine using a mixture of concentrated sulfuric acid and nitric acid.
Final coupling reaction: The 4-butoxybenzylamine is then coupled with 5-nitropyrimidine-4,6-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial nitration equipment to ensure safety and efficiency.
Automated coupling reactions: Utilizing automated reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the butoxybenzyl groups.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Alkyl halides, aryl halides.
Hydrolysis conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N,N’-bis(4-butoxybenzyl)-5-aminopyrimidine-4,6-diamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Hydrolysis: Formation of 5-nitropyrimidine-4,6-diamine and butoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butoxybenzyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine
- N,N’-bis(4-ethoxybenzyl)-5-nitropyrimidine-4,6-diamine
- N,N’-bis(4-propoxybenzyl)-5-nitropyrimidine-4,6-diamine
Uniqueness
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of butoxy groups, which provide specific steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Propiedades
Fórmula molecular |
C26H33N5O4 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
4-N,6-N-bis[(4-butoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H33N5O4/c1-3-5-15-34-22-11-7-20(8-12-22)17-27-25-24(31(32)33)26(30-19-29-25)28-18-21-9-13-23(14-10-21)35-16-6-4-2/h7-14,19H,3-6,15-18H2,1-2H3,(H2,27,28,29,30) |
Clave InChI |
GHFQZOYLPZOALT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(3,4-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11616448.png)

![8-Ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11616460.png)


![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11616470.png)

![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11616480.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616491.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616495.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11616499.png)
![Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616506.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11616520.png)
